What is the chemical structure of 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine?
What is the chemical structure of 4-Chloro-6-iodo-2-methylthieno[2,3-D]pyrimidine?
For Researchers, Scientists, and Drug Development Professionals
Abstract: The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine and demonstrating a wide spectrum of biological activities. This guide focuses on a specific, albeit less documented, derivative: 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine. While direct experimental data for this exact molecule is sparse in public databases, this document leverages the extensive knowledge of the thieno[2,3-d]pyrimidine core and its closely related analogs to provide a comprehensive technical overview. We will delve into its predicted chemical structure and properties, propose a logical synthetic pathway, and discuss its potential applications in drug discovery based on the established pharmacology of this chemical class. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising, yet under-explored, chemical entity.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural similarity to adenine, a fundamental component of DNA and RNA, allows it to interact with a variety of biological targets. This has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a broad range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective activities[1]. The versatility of this scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of its pharmacological profile.
Chemical Structure and Identification of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine
Based on standard IUPAC nomenclature, the chemical structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine is presented below.
Caption: Chemical structure of 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine |
| Canonical SMILES | CC1=NC2=C(C=C(I)S2)C(=N1)Cl |
| InChI Key | (Predicted) |
| Molecular Formula | C₇H₄ClIN₂S |
| Molecular Weight | 310.54 g/mol |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification from Analogs |
| Melting Point (°C) | 80 - 100 | 4-Chloro-6-methylthieno[2,3-d]pyrimidine has a melting point of 88-91°C[2]. The addition of a bulky iodine atom may slightly alter this. |
| Boiling Point (°C) | >300 | 4-Chloro-6-methylthieno[2,3-d]pyrimidine has a boiling point of 301.3°C at 760 mmHg[2]. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane); Insoluble in water. | This is a common characteristic of halogenated heterocyclic compounds. |
| Appearance | Likely a white to off-white or slightly yellowish crystalline solid. | Based on the appearance of similar compounds like 4-Chlorothieno[2,3-d]pyrimidine[3]. |
Proposed Synthetic Pathway
A plausible synthetic route to 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine can be devised based on established methodologies for the synthesis of the thieno[2,3-d]pyrimidine scaffold. A common approach involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.
Caption: Proposed synthetic pathway for 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine.
Experimental Protocol Outline:
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Acetylation of 2-Amino-5-iodothiophene-3-carbonitrile: The starting material, 2-amino-5-iodothiophene-3-carbonitrile, can be acetylated using acetic anhydride to yield N-(3-cyano-5-iodothiophen-2-yl)acetamide.
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Cyclization to form the Pyrimidinone Ring: The resulting acetamide can then be cyclized in the presence of an acid, such as formic acid under reflux, to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
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Chlorination: The final step involves the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring. This is typically achieved by heating the intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃).
Potential Applications in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing potent biological activity. The specific substitutions in 4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine suggest several potential areas of application.
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Kinase Inhibition: Many thieno[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The chloro and iodo substituents can engage in halogen bonding and other interactions within the ATP-binding pocket of kinases.
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Anticancer Agents: The core scaffold has been extensively explored for its anticancer properties. Thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
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Antimicrobial and Antiviral Activity: The structural similarity to nucleosides makes this class of compounds interesting candidates for the development of new antimicrobial and antiviral agents.
The presence of the chloro and iodo groups provides two distinct sites for further chemical modification, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Key reaction sites for further derivatization.
Spectroscopic Characterization Guidance
For researchers who successfully synthesize this compound, the following spectroscopic features are predicted:
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¹H NMR: The spectrum is expected to be relatively simple, showing a singlet for the methyl group protons (likely in the range of 2.0-2.5 ppm) and a singlet for the proton on the thiophene ring (likely downfield, in the range of 7.0-8.0 ppm).
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¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl carbon will be upfield, while the carbons of the heterocyclic rings will be in the aromatic region. The carbons attached to the chlorine and iodine atoms will have their chemical shifts influenced by the electronegativity and shielding/deshielding effects of these halogens.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 310.54 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom.
Conclusion
4-Chloro-6-iodo-2-methylthieno[2,3-d]pyrimidine represents an intriguing, yet underexplored, member of a pharmacologically significant class of compounds. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach. The versatile reactivity of the chloro and iodo substituents makes this molecule a valuable building block for the synthesis of novel derivatives with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to unlock its full potential in drug discovery and development.
References
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Ali, E. M., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
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Chemical-Suppliers. (n.d.). 4-Chloro-6-methylthieno[2,3-d]pyrimidine. Retrieved from [Link]
